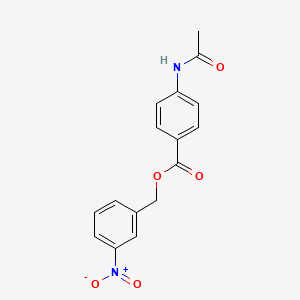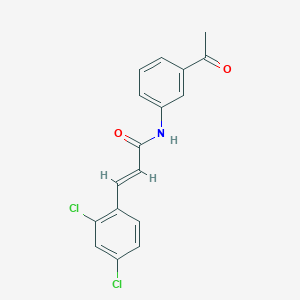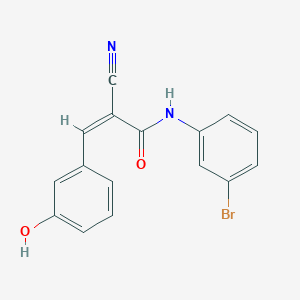![molecular formula C13H14N4OS B5814756 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5814756.png)
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide, also known as PD 98059, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of mitogen-activated protein kinase (MAPK) kinase, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide 98059 is a selective inhibitor of MAPK kinase, which is an upstream activator of MAPK. MAPK signaling pathways are activated by various extracellular stimuli, including growth factors, cytokines, and stress signals. Once activated, MAPK signaling pathways regulate various cellular processes by phosphorylating downstream substrates, including transcription factors, cytoskeletal proteins, and enzymes. This compound 98059 inhibits the activation of MAPK signaling pathways by blocking the phosphorylation of MAPK kinase, which prevents the activation of downstream substrates.
Biochemical and Physiological Effects:
This compound 98059 has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, this compound 98059 inhibits cell growth and induces apoptosis by blocking the activation of MAPK signaling pathways. In neurons, this compound 98059 has been shown to inhibit synaptic plasticity and impair learning and memory. In immune cells, this compound 98059 has been shown to inhibit the production of inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide 98059 has several advantages for lab experiments. It is a potent and selective inhibitor of MAPK kinase, which allows for specific inhibition of MAPK signaling pathways. This compound 98059 is also cell-permeable, which allows for easy delivery to cells in culture or in vivo. However, this compound 98059 has some limitations for lab experiments. It has a relatively short half-life in cells, which requires frequent dosing to maintain inhibition of MAPK signaling. This compound 98059 can also have off-target effects on other kinases, which can complicate data interpretation.
Orientations Futures
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide 98059 has been extensively used in scientific research, but there are still many future directions for its use. One area of future research is to investigate the role of MAPK signaling pathways in different diseases and disorders, including cancer, neurodegenerative diseases, and autoimmune disorders. Another area of future research is to develop more potent and selective inhibitors of MAPK signaling pathways, which can overcome the limitations of this compound 98059. Finally, future research can focus on developing new delivery methods for this compound 98059, which can improve its bioavailability and pharmacokinetics in vivo.
Méthodes De Synthèse
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide 98059 can be synthesized through a multi-step process starting from 2-chloro-N-(2-pyridyl)acetamide and 4,6-dimethyl-2-thiopyrimidine. The first step involves the reaction of 2-chloro-N-(2-pyridyl)acetamide with sodium hydride and dimethylformamide to form the corresponding pyridinylacetamide intermediate. The second step involves the reaction of the pyridinylacetamide intermediate with 4,6-dimethyl-2-thiopyrimidine and potassium carbonate in dimethylformamide to form this compound 98059.
Applications De Recherche Scientifique
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide 98059 has been widely used in scientific research to study the role of MAPK signaling pathways in various cellular processes. It has been used to investigate the regulation of cell growth, differentiation, and apoptosis in cancer cells. This compound 98059 has also been used to study the effects of MAPK signaling on neuronal development and synaptic plasticity. In addition, this compound 98059 has been used to investigate the role of MAPK signaling in inflammation and immune responses.
Propriétés
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-9-7-10(2)16-13(15-9)19-8-12(18)17-11-5-3-4-6-14-11/h3-7H,8H2,1-2H3,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYKGNLTVCHDGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trichloro-N-[2-(3-chlorophenyl)ethyl]acetamide](/img/structure/B5814683.png)
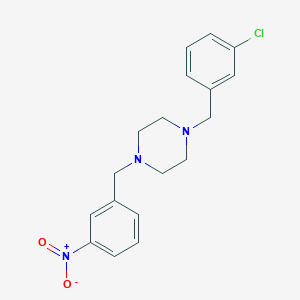
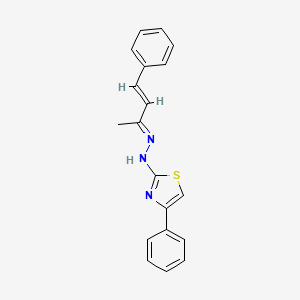
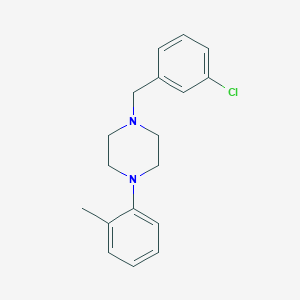
![ethyl [(6-methoxy-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5814711.png)
![N-(2-{2-[1-(3-iodophenyl)ethylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5814712.png)
![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5814719.png)
![methyl 4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5814720.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5814723.png)
![2-amino-4-(2-furyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5814730.png)
